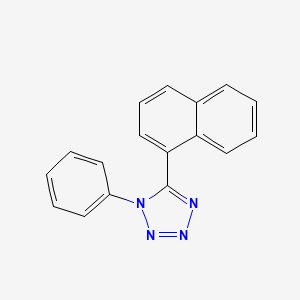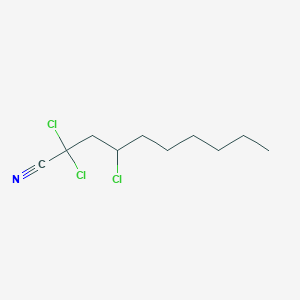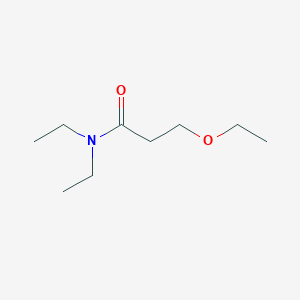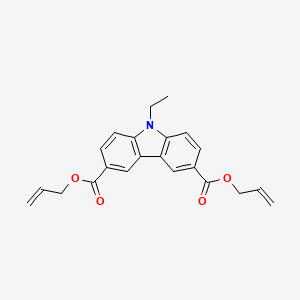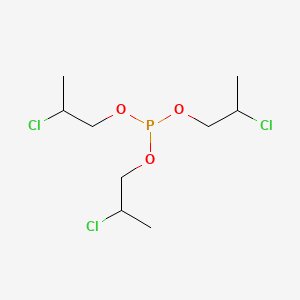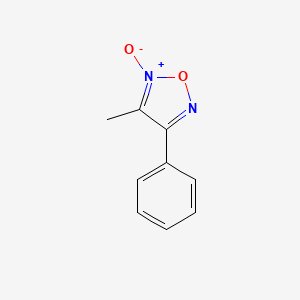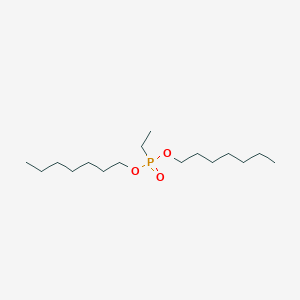
Diheptyl ethylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diheptyl ethylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to an ethyl group and two heptyl chains. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diheptyl ethylphosphonate can be synthesized through several methods, including the Michaelis-Arbuzov reaction, which involves the reaction of trialkyl phosphites with alkyl halides. For instance, the reaction of triethyl phosphite with heptyl bromide under reflux conditions can yield this compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, where H-phosphonate diesters react with aryl or vinyl halides under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to accelerate the reaction rates and improve efficiency . Additionally, the use of bromotrimethylsilane for silyldealkylation followed by desilylation with water or methanol is a common method for producing phosphonates .
Analyse Chemischer Reaktionen
Types of Reactions
Diheptyl ethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can replace the ethyl or heptyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Diheptyl ethylphosphonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of diheptyl ethylphosphonate involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as antibacterial or antiviral activity . The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness in industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl ethylphosphonate: Similar in structure but with shorter alkyl chains.
Dimethyl methylphosphonate: Contains methyl groups instead of heptyl chains.
Diethyl phenylphosphonate: Features a phenyl group instead of heptyl chains.
Uniqueness
Diheptyl ethylphosphonate is unique due to its longer heptyl chains, which impart distinct physical and chemical properties. These longer chains can enhance the compound’s hydrophobicity and increase its effectiveness as a flame retardant and plasticizer .
Eigenschaften
CAS-Nummer |
6163-81-1 |
|---|---|
Molekularformel |
C16H35O3P |
Molekulargewicht |
306.42 g/mol |
IUPAC-Name |
1-[ethyl(heptoxy)phosphoryl]oxyheptane |
InChI |
InChI=1S/C16H35O3P/c1-4-7-9-11-13-15-18-20(17,6-3)19-16-14-12-10-8-5-2/h4-16H2,1-3H3 |
InChI-Schlüssel |
RBPHHEPCSXTUGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOP(=O)(CC)OCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


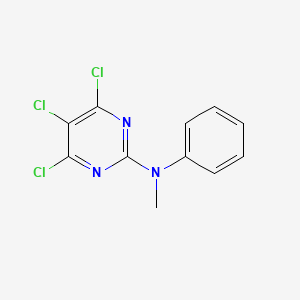

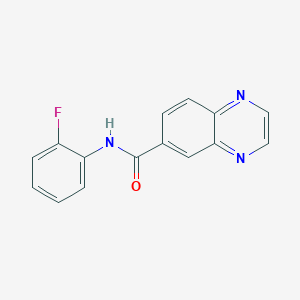
![1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione](/img/structure/B14732617.png)
![2-(Thiophen-2-ylmethylidene)-1-benzo[b]furan-3-one](/img/structure/B14732618.png)

